2,3-Dimethylisonicotinic acid

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes. For instance, the synthesis of 6-aminonicotinic acid is achieved through electrochemical methods. This process includes the electrochemical hydrogenation of 5-chloro-2-nitropyridine and the electrochemical carboxylation of 2-amino-5-chloropyridine using a cathode surface in the presence of sulfuric acid and carbon dioxide in a dimethylformamide (DMF) solution. The synthesis is performed at an apparent current density of 10 mA/cm² in an undivided cell and yields good results .

Another related compound, 2-aminosulfonyl-N,N-dimethylnicotinamide, which is a key intermediate of the herbicide nicosulfuron, is synthesized starting from 2-chloronicotinic acid. This process involves sulfhydrylation by thiourea and results in a total yield of 58.1%. This particular synthetic route has not been previously reported in domestic literature .

Molecular Structure Analysis

The molecular structure analysis of 2,3-dimethylisonicotinic acid would involve understanding the arrangement of atoms within the molecule and how this structure affects its reactivity and interactions with other molecules. Although the provided papers do not directly discuss the molecular structure of 2,3-dimethylisonicotinic acid, they do provide insights into the structures of similar compounds, which can be useful for inferring potential structural aspects of 2,3-dimethylisonicotinic acid.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 2,3-dimethylisonicotinic acid are complex and involve multiple steps. For example, the synthesis of 6-aminonicotinic acid involves electrochemical reactions that are carefully controlled to achieve the desired product . Similarly, the synthesis of 2-aminosulfonyl-N,N-dimethylnicotinamide involves reactions such as sulfhydrylation, which is a key step in the production of the herbicide nicosulfuron . These reactions are indicative of the types of chemical transformations that might be relevant to 2,3-dimethylisonicotinic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 2,3-dimethylisonicotinic acid would include its melting point, boiling point, solubility, and reactivity. While the provided papers do not detail the properties of 2,3-dimethylisonicotinic acid specifically, they do discuss the synthesis and reactions of structurally related compounds. These properties are critical for understanding the behavior of the compound in various environments and can influence how it is handled in a laboratory or industrial setting. The synthesis methods described in the papers suggest that the related compounds are reactive and can be manipulated under controlled conditions to yield specific products .

科学的研究の応用

-

Chitosan and Its Derivatives in Biomedical Applications

- Application : Chitosan, a biopolymer derived from chitin, has been used in various biomedical applications due to its unique properties, such as biocompatibility, biodegradability, and mucoadhesiveness .

- Methods : Chitosan exhibits potent antimicrobial properties by disrupting microbial membranes and DNA, making it a promising natural preservative and agent against bacterial infections . In cancer therapy, chitosan-based nanocarriers are developed for targeted drug delivery .

- Results : Chitosan plays a crucial role in wound healing by promoting cell proliferation, angiogenesis, and regulating inflammatory responses . It also serves as a multifunctional scaffold in tissue engineering, facilitating the regeneration of diverse tissues such as cartilage, bone, and neural tissue by promoting cell adhesion and proliferation .

-

Polylactic Acid in Biomedical Applications

- Application : Polylactic acid, a degradable and environmentally friendly polymer, is favored by researchers and has been used as a commercial material in various studies .

- Methods : Polylactic acid blocks and blends play significant roles in drug delivery, implants, and tissue engineering .

- Results : Good biocompatibility and biodegradability have led it to be approved by the U.S. Food and Drug Administration (FDA) as a biomedical material .

-

- Application : Certain derivatives of isonicotinic acids, such as 2,6-dichloroisonicotinic acid, have been found to stimulate systemic acquired resistance (SAR) in plants, making them resistant to various pathogens .

- Methods : These compounds are used as elicitors, substances that stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear .

- Results : The use of these elicitors has shown promising results in protecting plants against diseases such as the tobacco mosaic virus (TMV), Cercospora nicotianae, Peronospora tabacina, Phytophthora parasitica var. Nicotianae, and P. syringae pv. Tabaci .

-

- Application : “2,3-Dimethylisonicotinic acid” is a chemical compound that can be used in various chemical reactions and syntheses .

- Methods : The specific methods of application would depend on the particular chemical reaction or synthesis being conducted .

- Results : The outcomes of these chemical reactions or syntheses would vary based on the specific reaction conditions and other reactants used .

-

Ester Derivatives as Potential Inducers of Plants’ Natural Immune System

- Application : Ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids have been studied as potential inducers of plants’ natural immune system .

- Methods : These compounds are used as elicitors, substances that stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear .

- Results : Plant resistance induction efficacy tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV). The results showed that these compounds could potentially be used as new weapons against plant diseases .

-

Chemical Research and Synthesis

- Application : “2,3-Dimethylisonicotinic acid” is a chemical compound that can be used in various chemical reactions and syntheses .

- Methods : The specific methods of application would depend on the particular chemical reaction or synthesis being conducted .

- Results : The outcomes of these chemical reactions or syntheses would vary based on the specific reaction conditions and other reactants used .

特性

IUPAC Name |

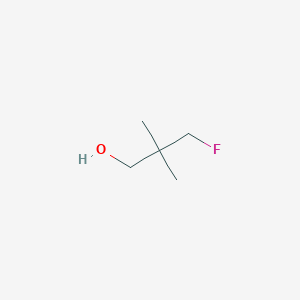

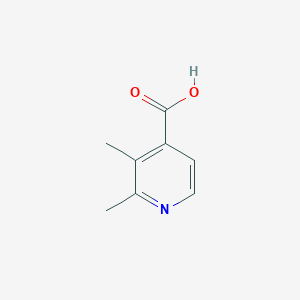

2,3-dimethylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-6(2)9-4-3-7(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZMOGFYBBVBFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethylisonicotinic acid | |

CAS RN |

4328-85-2 | |

| Record name | 2,3-dimethylpyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B1342513.png)